tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate: is a chemical compound with the molecular formula C12H24N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The tert-butyl group attached to the piperidine ring provides steric hindrance, which can influence the compound’s reactivity and stability.
Mechanism of Action
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine derivatives are often used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation . The rigidity incorporated into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
Some piperidine derivatives were evaluated for in vitro blood–brain barrier (bbb) permeability by parallel artificial membrane permeability bbb assay (pampa-bbb) .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate typically involves the protection of the piperidine nitrogen with a tert-butyl group. One common method is to start with piperidine and react it with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate can then be further reacted with (1R)-1-aminoethanol to yield the final product .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced derivatives, often leading to the formation of secondary amines.
Substitution: Substituted piperidine derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is often used as a precursor for the synthesis of bioactive molecules. Its piperidine ring is a common motif in many natural products and pharmaceuticals, making it a valuable intermediate in drug discovery[6][6].
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives can act as enzyme inhibitors, receptor agonists, or antagonists, depending on their specific modifications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Comparison with Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate: Utilized in organic synthesis and pharmaceutical research.
tert-Butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate: Employed in the preparation of azetidine and piperidine carbamates.
Uniqueness: tert-Butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl group. This combination provides distinct steric and electronic properties, making it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(13)10-5-7-14(8-6-10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUVAASUKJSNRV-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCN(CC1)C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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